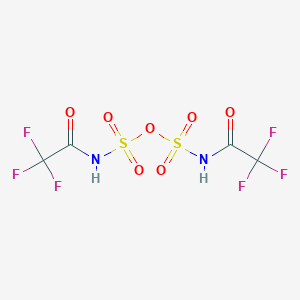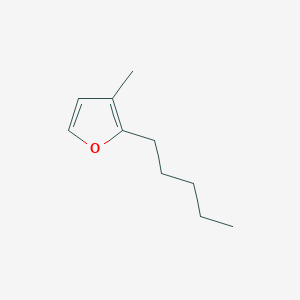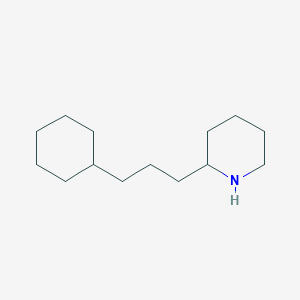
2-(3-Cyclohexylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclohexylpropyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a cyclohexylpropyl group at the second position. Piperidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylpropyl)piperidine can be achieved through several methods. One common approach involves the reaction of cyclohexylpropylamine with piperidine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Another method involves the hydrogenation of pyridine derivatives. Pyridine can be reduced to piperidine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide. The cyclohexylpropyl group can then be introduced through subsequent reactions involving alkylation or acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyclohexylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated piperidines or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Cyclohexylpropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyclohexylpropyl)piperidine involves its interaction with specific molecular targets. In pharmacological studies, it may act on neurotransmitter receptors or ion channels, modulating their activity. The compound’s effects are mediated through pathways such as the G-protein coupled receptor signaling or ionotropic receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound with a simpler structure.
Pyridine: A six-membered ring with one nitrogen atom, but without the cyclohexylpropyl group.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
2-(3-Cyclohexylpropyl)piperidine is unique due to the presence of the cyclohexylpropyl group, which imparts distinct chemical and pharmacological properties. This substitution can influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity.
Propiedades
Número CAS |
60601-79-8 |
|---|---|
Fórmula molecular |
C14H27N |
Peso molecular |
209.37 g/mol |
Nombre IUPAC |
2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h13-15H,1-12H2 |
Clave InChI |
OBKKZUXUEGSCAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCC2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


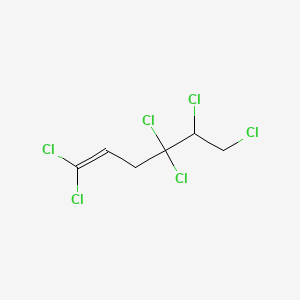
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
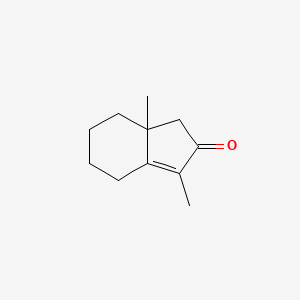
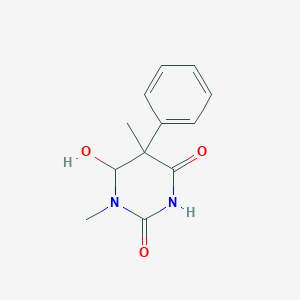
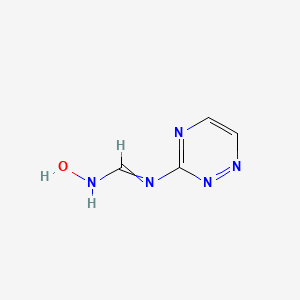
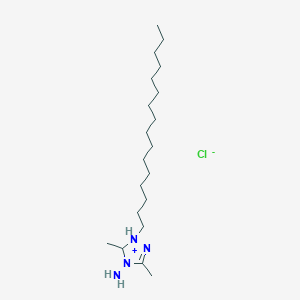
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)

